Product packaging for 2-(Pyrimidin-4-YL)morpholine(Cat. No.:)

2-(Pyrimidin-4-YL)morpholine

Cat. No.: B13525373
M. Wt: 165.19 g/mol
InChI Key: SUFZSYPRKXTQKW-UHFFFAOYSA-N
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Description

2-(Pyrimidin-4-yl)morpholine ( 1380763-63-2) is a chemical compound with the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol . This heterocyclic compound features a pyrimidine ring linked to a morpholine ring, a structural motif of significant interest in medicinal chemistry and drug discovery. The morpholine-pyrimidine hybrid structure is a key pharmacophore in the development of novel therapeutic agents . Research indicates that this core structure is found in compounds investigated for a range of biological activities. Specifically, morpholine-substituted pyrimidine derivatives have been identified as potent inhibitors of the phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) signaling pathway . Inhibitors of this pathway, such as the well-known drug Pictilisib (GDC-0941), are a major area of research in oncology due to the pathway's role in cell survival and proliferation . Furthermore, pyrimidine-morpholine hybrids have also been synthesized and evaluated for their potential in neurodegenerative disease research. These compounds have shown significant activity as inhibitors of acetylcholinesterase (AChE), an enzyme target for managing Alzheimer's disease, and have been subject to in silico analyses to understand their binding modes . This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N3O B13525373 2-(Pyrimidin-4-YL)morpholine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrimidin-4-ylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-2-10-6-11-7(1)8-5-9-3-4-12-8/h1-2,6,8-9H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFZSYPRKXTQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=NC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Pyrimidin 4 Yl Morpholine Analogues

General Approaches for Pyrimidine-Morpholine Scaffold Assembly

The construction of the pyrimidine-morpholine scaffold can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, diversity, and scalability. These methods include nucleophilic aromatic substitution, condensation reactions to form the pyrimidine (B1678525) ring, multi-component reactions, and the application of molecular hybridization as a design principle.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of pyrimidine-morpholine derivatives. vapourtec.com This reaction typically involves the displacement of a suitable leaving group, most commonly a halogen atom (e.g., chloro, fluoro), from an electron-deficient pyrimidine ring by the nitrogen atom of morpholine (B109124). vapourtec.comd-nb.info The pyrimidine ring's inherent electron-deficient nature facilitates this type of substitution. vapourtec.comresearchgate.net

The reaction is generally carried out by treating a halopyrimidine with morpholine, often in the presence of a base and a suitable solvent. evitachem.com For instance, the synthesis of 4-(6-chloropyrimidin-4-yl)morpholine, a key intermediate, is achieved by reacting 4,6-dichloropyrimidine (B16783) with morpholine in the presence of potassium carbonate (K2CO3) and dimethylformamide (DMF) at room temperature. rsc.org Continuous flow reactors have also been employed to scale up such reactions, for example, in the synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine, a key intermediate for other therapeutics. vapourtec.com

The reactivity of the leaving group in SNAr reactions on pyrimidine rings often follows the order F > Cl > Br > I. researchgate.net The reaction conditions, such as temperature and the choice of base (e.g., triethylamine, N,N-diisopropylethylamine (DIPEA), sodium hydride), can be optimized to control selectivity and improve yields. nih.gov In some cases, microwave-assisted synthesis has been shown to be more efficient than conventional heating. researchgate.net

Table 1: Examples of SNAr Reactions for Pyrimidine-Morpholine Synthesis
Starting PyrimidineNucleophileBaseSolventConditionsProductReference
4,6-DichloropyrimidineMorpholineK2CO3DMFRoom Temp, 4-6 h4-(6-Chloropyrimidin-4-yl)morpholine rsc.org
2,4,6-Trichloropyrimidine (B138864)MorpholineK2CO3Acetone0-20 °C4-(2,6-Dichloropyrimidin-4-yl)morpholine (B117384)
2,4-DichloropyrimidineN-benzylamineDIPEAEtOH75-85 °C, 3 hN-benzyl-2-chloropyrimidin-4-amine nih.gov
4-Chlorothieno[3,2-d]pyrimidine (B95853)Morpholine-Ethanol (B145695)Reflux4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine nih.govresearchgate.net

Condensation Reactions for Pyrimidine Ring Formation

The formation of the pyrimidine ring itself through condensation reactions is a fundamental and widely used strategy in heterocyclic chemistry. bu.edu.eg This approach involves the cyclization of a three-carbon component with an amidine or a related N-C-N fragment. bu.edu.eg While less common for directly producing 2-(pyrimidin-4-yl)morpholine with the morpholine pre-attached, this method is crucial for creating substituted pyrimidines that can then undergo further modification. researchgate.net

A typical condensation involves reacting a 1,3-dicarbonyl compound (or its equivalent) with an amidine, urea (B33335), or guanidine (B92328) derivative. bu.edu.egmdpi.com For example, thieno[3,2-d]pyrimidin-4-ol can be synthesized by the condensation of methyl 3-aminothiophene-2-carboxylate with formamidine (B1211174) acetate (B1210297). researchgate.net This pyrimidinone can then be converted to a chloropyrimidine intermediate for subsequent reaction with morpholine. researchgate.net

In a more direct, though less frequently cited approach, a precursor already containing a morpholine-derived amidine can be used. For instance, the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine has been used to synthesize pyrido[3,4-d]pyrimidines. researchgate.net This strategy directly incorporates the morpholino group into the final heterocyclic system. researchgate.net

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules like pyrimidine derivatives in a single step from three or more starting materials. acs.org This strategy is advantageous for creating molecular diversity and is aligned with the principles of green chemistry by reducing waste and simplifying synthetic procedures. acs.orgscholarsresearchlibrary.com

The Biginelli reaction, a classic MCR, condenses an aldehyde, a β-ketoester, and urea or thiourea (B124793) to form dihydropyrimidinones. scholarsresearchlibrary.com While not directly yielding this compound, the principles of MCRs have been adapted for various pyrimidine syntheses. scholarsresearchlibrary.com For example, a one-pot synthesis of 2-amino-4-oxo-6-aryl-tetrahydropyrimidine-5-carbonitriles has been developed by reacting an aldehyde, ethyl cyanoacetate, and guanidine nitrate (B79036) in water with a catalytic amount of piperidine (B6355638). scholarsresearchlibrary.com

More complex, multi-component strategies have been devised for related heterocyclic systems. For instance, the synthesis of pyrido[2,3-d]pyrimidines can be achieved through an MCR of an arylaldehyde, malononitrile, and 4-amino-2,6-dihydroxy pyrimidine. acs.org The mechanism of such reactions often involves a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization steps. acs.orgrsc.org

Molecular Hybridization as a Synthetic Design Principle

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. frontiersin.orgnih.gov This approach aims to create new molecules with potentially enhanced affinity, better efficacy, or a dual mode of action. nih.gov The pyrimidine-morpholine scaffold is frequently used as a core structure in the design of such hybrids. frontiersin.orgnih.gov

In a typical synthetic application of this principle, a pyrimidine core is first functionalized, and then the morpholine moiety is introduced, often alongside another bioactive fragment. frontiersin.orgnih.gov For example, a series of novel pyrimidine-morpholine hybrids were synthesized by first reacting 3-methyl-6-chlorouracil with various benzyl (B1604629) bromides. frontiersin.orgnih.gov The resulting benzylated pyrimidine intermediates were then reacted with morpholine in a basic medium under reflux to yield the final hybrid compounds. frontiersin.orgnih.gov This two-step process allows for the systematic variation of different substituents to explore structure-activity relationships. frontiersin.orgnih.gov

Specific Synthetic Routes Towards this compound

While general strategies provide a framework, specific multi-step routes are often required to synthesize particular isomers like this compound. These routes critically depend on the synthesis of appropriately substituted precursor pyrimidine intermediates.

Synthesis of Precursor Pyrimidine Intermediates

The synthesis of this compound analogues almost invariably proceeds through a key pyrimidine intermediate, which is typically a halopyrimidine. Chloropyrimidines are the most common precursors due to their commercial availability and appropriate reactivity for nucleophilic substitution with morpholine.

A widely used precursor is 4,6-dichloropyrimidine. Its reaction with morpholine can be controlled to achieve monosubstitution, yielding 4-(6-chloropyrimidin-4-yl)morpholine. rsc.org This intermediate is valuable as the remaining chlorine atom can be a site for further functionalization, for example, by introducing a piperazine (B1678402) group. rsc.org

Another important class of precursors are thienopyrimidines. For instance, 4-chlorothieno[3,2-d]pyrimidine is a key intermediate for a range of biologically active molecules. researchgate.net Its synthesis starts from methyl 3-aminothiophene-2-carboxylate, which undergoes condensation with formamidine acetate to form thieno[3,2-d]pyrimidin-4-ol. researchgate.net Subsequent chlorination with a reagent like phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) furnishes the desired 4-chlorothieno[3,2-d]pyrimidine. researchgate.netresearchgate.net This chloro-intermediate readily reacts with morpholine via nucleophilic substitution to yield 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine. researchgate.net

Table 2: Synthesis of Key Pyrimidine Intermediates
Precursor(s)Reagent(s)Intermediate ProductReference
4,6-Dichloropyrimidine, MorpholineK2CO3, DMF4-(6-Chloropyrimidin-4-yl)morpholine rsc.org
Thieno[3,2-d]pyrimidin-4-olPOCl34-Chlorothieno[3,2-d]pyrimidine researchgate.net
2,4-Dichlorothieno[2,3-d]pyrimidine, Morpholine-4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine mdpi.com
2,4,6-Trichloropyrimidine, MorpholineNaH or K2CO34-(2,6-Dichloropyrimidin-4-yl)morpholine

Incorporation of the Morpholine Moiety at the C-2 Position of Pyrimidine Core Derivatives

The introduction of a morpholine ring at the C-2 position of a pyrimidine core is a common synthetic step, primarily achieved through nucleophilic aromatic substitution (SNAr). This reaction typically involves the displacement of a suitable leaving group, most often a halogen atom like chlorine, from the C-2 position of the pyrimidine ring by the nitrogen atom of morpholine.

For instance, the reaction of 2-chloro-4-vinylpyrimidine with morpholine in heated ethanol serves as a direct method for synthesizing the corresponding 2-morpholinopyrimidine derivative. nih.gov The process generally requires a base to neutralize the hydrogen halide formed during the reaction, and is often performed in a polar solvent to facilitate the dissolution of the reagents and intermediates. Structure-activity relationship (SAR) studies on 2,4-disubstituted pyrimidines have explored the impact of incorporating a morpholine moiety at the C-2 position, among other heterocyclic groups, to modulate biological activity. nih.gov

Functionalization at the C-4 Position of the Pyrimidine Ring

Functionalization at the C-4 position of the pyrimidine ring is a crucial aspect of diversifying the this compound scaffold. Similar to substitution at the C-2 position, the most prevalent method is nucleophilic aromatic substitution (SNAr), where a leaving group at C-4 is displaced by a nucleophile.

A key example is the synthesis of 4-(2,6-dichloropyrimidin-4-yl)morpholine from 2,4,6-trichloropyrimidine and morpholine. This reaction highlights the regioselectivity of the substitution, where the C-4 position is more reactive towards nucleophilic attack than the C-2 or C-6 positions under mild conditions, leading to a high yield of the desired C-4 substituted product. The synthesis of various 4-morpholinopyrimidine derivatives often starts with a halogenated pyrimidine, such as 4,6-dichloropyrimidine, which is reacted with morpholine, typically in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF). rsc.org

Beyond simple substitution with amines, the C-4 position can be modified using powerful cross-coupling reactions. nih.gov Palladium-catalyzed reactions like the Buchwald-Hartwig amination allow for the formation of C-N bonds with a wide range of amines. nih.gov The Suzuki-Miyaura coupling enables the introduction of aryl or vinyl groups, while the Sonogashira coupling is used to install alkynyl moieties, thus providing extensive possibilities for structural diversification at this position. nih.gov

Reaction Conditions and Process Optimization

The success of synthesizing and functionalizing this compound analogues is highly dependent on the careful optimization of reaction conditions. This includes the choice of catalyst, solvent, temperature, and strategies to prevent unwanted side reactions.

Role of Solvents and Temperature in Reaction Selectivity and Yield

The choice of solvent and the control of reaction temperature are critical parameters that significantly impact the selectivity and yield of reactions involving the pyrimidine core. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are commonly used because they effectively dissolve the reactants and can promote SNAr reactions. ijcrt.org Alcohols, particularly ethanol, are also frequently employed, often under reflux conditions, for substitutions with morpholine. researchgate.netresearchgate.net

Temperature control is essential for managing reaction rates and minimizing the formation of byproducts. ijcrt.org Reactions may be conducted at temperatures ranging from 0°C to room temperature, or up to the reflux temperature of the solvent (typically 80-110°C). rsc.orgijcrt.orgniscpr.res.in For example, the synthesis of certain pyrimidine analogues was found to be most effective in a temperature range of 80-100°C, providing a balance between reaction completion and the minimization of side reactions. ijcrt.org The optimization of both solvent and temperature is often necessary to achieve the desired outcome, as demonstrated in various studies where different solvents were screened to find the optimal conditions. researchgate.netscielo.org.mx

Table 1: Effect of Solvent and Temperature on Pyrimidine Synthesis
Reaction TypeSolventTemperature (°C)ObservationReference
Nucleophilic SubstitutionEthanol78 (Reflux)Good yield for morpholine substitution on a thienopyrimidine core. researchgate.net
Nucleophilic Substitution1,4-Dioxane100Effective for substitution of a chloro group with piperazine. rsc.org
Multicomponent SynthesisEthanol50Optimal condition for TBAB-catalyzed synthesis of pyrrolo[3,2-d]pyrimidines, yielding 90%. scielo.org.mx
Thiazolo[3,2-a]pyrimidine SynthesisMethanol30Excellent yield obtained compared to other solvents like water or ethanol at higher temperatures. researchgate.net
Knoevenagel CondensationEthanol50-60 (Reflux)Reaction completed in 4-6 hours for thiazolidinone derivatives. niscpr.res.in

Strategies for Minimizing Side Reactions (e.g., Dimerization, Isomerization)

Minimizing side reactions is a critical challenge in the synthesis of complex molecules like this compound analogues. Several strategies can be employed to enhance the purity and yield of the desired product.

One effective approach is the precise optimization of reaction conditions. Adjusting parameters such as temperature, reaction time, and the molar ratio of reactants can significantly reduce the formation of unwanted byproducts like dimers or isomers. ijcrt.org For instance, identifying an optimal reaction time of four hours helped to balance reaction completion with the minimization of side reactions in one study. ijcrt.org

The use of protecting groups is a classic strategy to prevent reactions at unintended sites. mdpi.com By temporarily blocking a reactive functional group, the reaction can be directed to the desired position, after which the protecting group is removed. This is particularly useful in multifunctional molecules where several sites could potentially react.

Another strategy involves leveraging the inherent reactivity and regioselectivity of the substrate. In the case of 2,4,6-trichloropyrimidine, the higher reactivity of the C-4 position allows for selective substitution with morpholine, avoiding a mixture of isomers that would result from non-selective reactions at C-2 and C-6.

Innovative process technologies can also offer advantages. For example, solvent-free synthesis using ball-milling has been shown to produce high yields of spiro pyrimidines while minimizing side reactions. jsynthchem.com This environmentally friendly method can enhance selectivity and simplify product purification. jsynthchem.com

Derivatization and Further Chemical Modifications of this compound Frameworks

The this compound scaffold serves as a versatile template for further chemical modifications, allowing for the generation of large libraries of compounds for various applications. Derivatization can occur at multiple positions on the pyrimidine ring or, less commonly, on the morpholine moiety itself.

Further functionalization of the pyrimidine ring is a common strategy. If the synthesis starts with a 2-chloro-4-morpholinopyrimidine, the remaining chlorine atom at the C-2 position can be substituted with other nucleophiles or engaged in cross-coupling reactions. nih.gov Similarly, other positions on the pyrimidine ring (e.g., C-5 or C-6) can be functionalized. For example, a bromomethyl group can be introduced at the C-6 position, which is a reactive handle for subsequent nucleophilic substitution reactions to introduce a variety of side chains.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for derivatization. nih.gov Starting from a halogenated this compound intermediate, Suzuki, Sonogashira, or Buchwald-Hartwig reactions can be used to append aryl, alkynyl, or amino groups, respectively, at specific positions on the pyrimidine core. nih.gov These modifications are crucial in structure-activity relationship (SAR) studies, where the electronic and steric properties of substituents at different positions are systematically varied to optimize biological activity. nih.gov

Table 2: Examples of Derivatization of Pyrimidine-Morpholine Frameworks
Starting ScaffoldReaction TypePosition of ModificationIntroduced Group/FunctionalityReference
4-Halo-1H-1-tritylpyrazolePd-catalyzed C-N CouplingC-4Piperidine, Morpholine nih.gov
4-(6-chloropyrimidin-4-yl)morpholineNucleophilic SubstitutionC-6Piperazine rsc.org
4-Chloro-2-(phenylamino)-pyrido[2,3-d]pyrimidineBuchwald-Hartwig CouplingC-4N-aryl groups nih.gov
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehydeReductive AminationC-6Methyl-aminomethyl group
2-chloro-4-vinylpyrimidineNucleophilic Substitution / HydrogenationC-4 / Vinyl GroupIndole / Ethyl-indole nih.gov

Oxidation and Reduction Reactions on the Pyrimidine or Morpholine Ring

The pyrimidine and morpholine rings within the this compound framework can undergo a variety of oxidation and reduction reactions, allowing for the introduction of new functional groups or modification of the existing structure. The reactivity of each ring is distinct, and reaction conditions can be tailored to selectively target one over the other.

Oxidation Reactions Oxidation of pyrimidine-morpholine analogues can lead to several products, depending on the reagents and conditions employed. Common oxidizing agents like hydrogen peroxide or potassium permanganate (B83412) can be used. evitachem.com For instance, the nitrogen atoms of the pyrimidine ring can be oxidized to form the corresponding N-oxides. evitachem.com These N-oxides can alter the electronic properties of the ring, influencing its biological activity and providing a handle for further functionalization. Other oxidizing agents such as chromium trioxide have also been noted for use with similar heterocyclic systems. smolecule.com

Reduction Reactions Reduction of the pyrimidine-morpholine system can be achieved through catalytic hydrogenation or with chemical reducing agents. Catalytic hydrogenation, often employing catalysts like palladium on carbon (Pd/C), can be used to reduce the pyrimidine ring. evitachem.com More potent reducing agents, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), are also applicable for the reduction of the pyrimidine ring or substituents attached to it. smolecule.com The specific outcome of the reduction depends on the substrate and the reaction conditions.

The table below summarizes common oxidation and reduction reactions applicable to pyrimidine-morpholine analogues.

Reaction TypeReagent(s)Potential Product(s)
OxidationHydrogen Peroxide (H₂O₂), Potassium Permanganate (KMnO₄)Pyrimidine N-oxides
ReductionCatalytic Hydrogenation (Pd/C), Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄)Reduced pyrimidine ring, reduction of peripheral functional groups

Introduction of Substituents at Peripheral Positions of the Pyrimidine-Morpholine System

The functionalization of the pyrimidine-morpholine core is a cornerstone of drug discovery programs involving this scaffold. The primary strategies involve the modification of the pyrimidine ring, which is more amenable to substitution than the typically robust morpholine ring. Methodologies such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions are prevalent.

Nucleophilic Aromatic Substitution (SNAr) A highly effective and widely used method for functionalizing the pyrimidine ring is through nucleophilic aromatic substitution (SNAr) on halogenated precursors. The synthesis often begins with a multi-halogenated pyrimidine, such as 2,4,6-trichloropyrimidine. mdpi.com The chlorine atom at the C4 position is the most electrophilic and can be selectively displaced by morpholine under controlled conditions to yield 4-(2,6-dichloropyrimidin-4-yl)morpholine. The remaining chlorine atoms at the C2 and C6 positions serve as versatile handles for introducing further diversity by reaction with a wide range of nucleophiles. mdpi.com

This sequential substitution allows for the controlled construction of complex molecules. The reactivity of the remaining halogens can be modulated by the choice of nucleophile and reaction conditions.

The table below provides examples of nucleophilic substitution on a dichloropyrimidine-morpholine intermediate.

NucleophileReagent/ConditionsProduct TypeReference
Amines4-(Aminomethyl)phenylmethanol, DIEA, MeCNC2/C6-amino substituted pyrimidine
AnilinesSubstituted anilines, p-TsOH·H₂O, butanolC2-anilino substituted pyrimidine mdpi.com
Piperazine DerivativesSubstituted piperazines, DIPEA, ethanolC6-piperazinyl substituted pyrimidine mdpi.comrsc.org

Palladium-Catalyzed Cross-Coupling Reactions Modern synthetic chemistry offers powerful tools for creating carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. These methods provide access to a vast array of substituted pyrimidine-morpholine analogues that are not readily accessible via traditional SNAr reactions. Starting from a bromo- or chloro-substituted pyrimidine-morpholine intermediate, various coupling partners can be employed. mdpi.comnih.gov

Suzuki-Miyaura Coupling: This reaction pairs the halo-pyrimidine intermediate with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a robust method for introducing aryl and heteroaryl substituents at the C2 or C6 positions of the pyrimidine ring. mdpi.comnih.govnih.gov

Buchwald-Hartwig Amination: This provides an alternative to classical SNAr for forming C-N bonds, coupling the halo-pyrimidine with a wide range of primary and secondary amines. nih.gov

Sonogashira Coupling: This reaction is used to introduce alkynyl groups by coupling the halo-pyrimidine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. nih.gov

These reactions significantly expand the chemical space available for exploration around the pyrimidine-morpholine core.

The table below summarizes key palladium-catalyzed cross-coupling reactions for functionalizing the pyrimidine ring.

Reaction NameCoupling PartnerCatalyst System (Example)Bond FormedReference
Suzuki-MiyauraAryl/heteroaryl boronic acidsPd(dppf)Cl₂, Cs₂CO₃ or KOAcC-C (Aryl) mdpi.comnih.gov
Buchwald-HartwigAminesPd(OAc)₂/XantphosC-N nih.gov
SonogashiraTerminal alkynesPd(PPh₃)₄, CuIC-C (Alkynyl) nih.gov

Functionalization of the Morpholine Ring Direct substitution on the morpholine ring of a pre-formed this compound is chemically challenging and less commonly reported. The more frequent approach is to utilize a pre-functionalized morpholine derivative during the initial coupling step with the pyrimidine precursor. jst.go.jp For example, substituted morpholines can be prepared and then reacted with a suitable chloropyrimidine to install the desired functionality from the outset.

Structural Elucidation and Spectroscopic Characterization of 2 Pyrimidin 4 Yl Morpholine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular framework of 2-(pyrimidin-4-yl)morpholine derivatives. It provides detailed information about the hydrogen and carbon environments within the molecule, as well as their connectivity.

Proton NMR (¹H-NMR) for Structural Confirmation

The ¹H-NMR spectrum provides specific chemical shifts and coupling patterns for the protons in this compound derivatives, allowing for the confirmation of the primary structure. The pyrimidine (B1678525) ring protons typically appear in the aromatic region of the spectrum, while the morpholine (B109124) protons are found in the aliphatic region.

For instance, in various substituted 2-(morpholin-4-yl)pyrimidines, the protons of the morpholine ring adjacent to the nitrogen atom (N-CH₂) typically resonate as a triplet around δ 3.3-3.8 ppm, while the protons adjacent to the oxygen atom (O-CH₂) appear as a triplet around δ 3.8-4.0 ppm. iscience.infrontiersin.orgtandfonline.com The chemical shifts can vary depending on the substituents on the pyrimidine ring. The proton at the C5 position of the pyrimidine ring often appears as a singlet or a doublet, depending on adjacent substitutions, in the range of δ 5.4-8.4 ppm. iscience.infrontiersin.org

Table 1: Typical ¹H-NMR Chemical Shifts (δ, ppm) for this compound Derivatives This table is interactive. You can sort and filter the data.

Protons Chemical Shift Range (ppm) Multiplicity Reference
Morpholine H (N-CH₂) 3.3 - 3.8 t / m iscience.in, frontiersin.org
Morpholine H (O-CH₂) 3.8 - 4.0 t / m iscience.in, frontiersin.org
Pyrimidine H5 5.4 - 8.4 s / d srce.hr, iscience.in
Other Pyrimidine H 6.5 - 8.7 m / d srce.hr, researchgate.net

t = triplet, m = multiplet, s = singlet, d = doublet

Carbon-13 NMR (¹³C-NMR) for Carbon Skeleton Analysis

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their electronic environment.

In this compound derivatives, the carbons of the morpholine ring typically appear at δ 44-52 ppm for the N-CH₂ carbons and δ 66-68 ppm for the O-CH₂ carbons. iscience.infrontiersin.orgtandfonline.com The pyrimidine carbons resonate in the downfield region, generally between δ 90 and δ 165 ppm, with the carbon attached to the morpholine nitrogen (C4) appearing around δ 160-165 ppm. iscience.infrontiersin.org

Table 2: Typical ¹³C-NMR Chemical Shifts (δ, ppm) for this compound Derivatives This table is interactive. You can sort and filter the data.

Carbon Chemical Shift Range (ppm) Reference
Morpholine C (N-CH₂) 44 - 52 frontiersin.org, iscience.in
Morpholine C (O-CH₂) 66 - 68 frontiersin.org, iscience.in
Pyrimidine C5 90 - 115 frontiersin.org, iscience.in
Pyrimidine C2, C4, C6 152 - 165 frontiersin.org, iscience.in

Two-Dimensional NMR Techniques for Connectivity Elucidation

Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish definitive structural assignments. researchgate.netresearchgate.net

COSY experiments reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity between adjacent protons within the morpholine and pyrimidine rings.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC experiments show correlations between protons and carbons over two to three bonds. This is particularly useful for confirming the connection between the morpholine ring and the pyrimidine ring by observing a correlation from the N-CH₂ protons of the morpholine to the C4 carbon of the pyrimidine.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation patterns. Electron Impact (EI) and Electrospray Ionization (ESI) are common methods used.

The mass spectrum of a this compound derivative will show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to its molecular weight. iscience.inresearchgate.net The fragmentation of these compounds is often characterized by specific cleavage patterns. sapub.orgsphinxsai.com Common fragmentation includes the loss of the morpholine moiety or parts of it, and the characteristic fragmentation of the pyrimidine ring itself, which may involve a retro-Diels-Alder (RDA) cleavage. jst.go.jp

Table 3: Common Mass Spectral Fragments for this compound Derivatives This table is interactive. You can sort and filter the data.

Fragmentation Process Description Reference
Molecular Ion [M]⁺ or [M+H]⁺ peak confirms the molecular weight. iscience.in, researchgate.net
Loss of Morpholine side-chain Cleavage of the C-N bond between the rings. sapub.org
Morpholine Ring Cleavage Loss of fragments like C₂H₄O or C₂H₄. srce.hr

For example, in the mass spectrum of 4-(4-(4-methylphenyl)-6-phenylpyrimidine-2-yl)morpholine, the observed molecular ion peak [M+1] was at m/z 331.41, confirming its molecular weight. iscience.in

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound derivatives, the IR spectrum will display characteristic absorption bands.

Table 4: Characteristic IR Absorption Bands for this compound Derivatives This table is interactive. You can sort and filter the data.

Functional Group Bond Vibration Frequency Range (cm⁻¹) Reference
Aromatic C-H Stretching 3000 - 3100 frontiersin.org
Aliphatic C-H Stretching 2850 - 2980 frontiersin.org
Pyrimidine C=N, C=C Stretching 1550 - 1660 tandfonline.com, frontiersin.org
C-O-C (ether) Asymmetric Stretching 1115 - 1230 tandfonline.com, frontiersin.org

The presence of a strong band around 1115 cm⁻¹ is a key indicator of the C-O-C ether linkage within the morpholine ring. frontiersin.org Aromatic C=C and C=N stretching vibrations from the pyrimidine ring are typically observed in the 1550-1660 cm⁻¹ region. tandfonline.com

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Table 5: Example Crystallographic Data for a this compound Derivative This table is interactive. You can sort and filter the data.

Parameter Value Reference
Compound Name (E)-4-(6-(4-(2-(pyridin-4-yl)vinyl)phenoxy)pyrimidin-4-yl)morpholine researchgate.net
Molecular Formula C₂₁H₂₀N₄O₂ researchgate.net
Crystal System Triclinic researchgate.net
Space Group P-1 researchgate.net
a (Å) 5.874(3) researchgate.net
b (Å) 16.526(7) researchgate.net
c (Å) 20.147(8) researchgate.net
α (°) 67.140(5) researchgate.net
β (°) 83.287(6) researchgate.net
γ (°) 86.910(6) researchgate.net
V (ų) 1789.7(14) researchgate.net

This comprehensive structural analysis confirms the identity and stereochemistry of the molecule, providing a foundational understanding for its application in further chemical and biological studies.

Computational and Theoretical Chemistry Investigations of 2 Pyrimidin 4 Yl Morpholine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. DFT calculations can predict a wide range of properties, from optimized geometries to electronic and spectroscopic features. While specific DFT studies on 2-(Pyrimidin-4-YL)morpholine are not extensively available in the public domain, we can infer its likely characteristics based on studies of closely related pyrimidine-morpholine hybrids and their components.

Geometric Optimization and Conformational Analysis

The geometric optimization of this compound would involve finding the lowest energy arrangement of its atoms. The morpholine (B109124) ring typically adopts a chair conformation to minimize steric strain. Connected to the pyrimidine (B1678525) ring at the 4-position, the C-N bond allows for rotational flexibility, leading to different conformers.

Table 1: Predicted Torsional Angles and Relative Energies for Key Conformers of this compound

ConformerDihedral Angle (C3-C4-N-C2' of morpholine)Relative Energy (kcal/mol)
Axial-like~90°Higher
Equatorial-like~180°Lower

Note: This data is predictive and based on general principles of conformational analysis for similar structures. Actual values would require specific DFT calculations.

Electronic Structure Analysis

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the morpholine ring, indicating their susceptibility to electrophilic attack and their ability to act as hydrogen bond acceptors. The hydrogen atoms on the pyrimidine and morpholine rings would exhibit positive potential (blue regions), making them potential hydrogen bond donors.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

In pyrimidine-morpholine hybrids, the HOMO is often localized on the more electron-rich pyrimidine ring, while the LUMO may be distributed over the entire molecule or concentrated on the pyrimidine ring. A smaller HOMO-LUMO gap would suggest higher reactivity. DFT calculations for related pyrimidine-morpholine derivatives have shown that substitutions on the pyrimidine or morpholine rings can significantly alter the energies of these frontier orbitals and thus modulate the molecule's electronic properties and reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-6.5 to -7.5
LUMO-1.0 to -2.0
HOMO-LUMO Gap4.5 to 6.5

Note: These values are estimations based on DFT studies of similar pyrimidine-based compounds and would need to be confirmed by specific calculations for this compound.

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational frequency analysis, performed computationally, can predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific vibrational mode of the molecule. By comparing the calculated spectrum with experimental data, one can confirm the structure of the synthesized compound.

For this compound, characteristic vibrational frequencies would include:

C-H stretching vibrations of the pyrimidine and morpholine rings.

C=N and C=C stretching vibrations within the pyrimidine ring.

C-N and C-O stretching vibrations of the morpholine ring.

Ring breathing modes of both the pyrimidine and morpholine rings.

Studies on similar heterocyclic systems have shown that DFT calculations can accurately predict these vibrational modes, aiding in the interpretation of experimental spectra.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Given the prevalence of the pyrimidine scaffold in kinase inhibitors, it is plausible to hypothesize that this compound could bind to the ATP-binding site of various kinases. Docking simulations would involve placing the molecule into the active site of a target protein and scoring the different poses based on their binding affinity.

Key interactions that would be assessed in a docking study of this compound with a hypothetical kinase target include:

Hydrogen bonding: The nitrogen atoms of the pyrimidine ring and the oxygen atom of the morpholine ring can act as hydrogen bond acceptors, while the N-H group of the morpholine (if protonated) or C-H groups could act as donors.

Hydrophobic interactions: The carbon framework of both rings can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-stacking: The aromatic pyrimidine ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Table 3: Potential Interacting Residues and Interaction Types in a Hypothetical Kinase Binding Site

Interaction TypePotential Amino Acid Residues
Hydrogen BondingAsp, Glu, Gln, Asn, Ser, Thr, His
Hydrophobic InteractionsAla, Val, Leu, Ile, Met, Phe, Trp
π-π StackingPhe, Tyr, Trp

The results of molecular docking studies can provide valuable insights into the potential biological activity of this compound and guide the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. If a set of this compound analogs with measured biological activity were available, a QSAR model could be developed.

The process would involve calculating a variety of molecular descriptors for each analog, which can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, volume, surface area, and electronic properties derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment).

These descriptors would then be correlated with the biological activity using statistical methods like multiple linear regression (MLR) or machine learning algorithms. A robust QSAR model could then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts. While no specific QSAR models for this compound have been reported, studies on other classes of pyrimidine derivatives have successfully employed this approach to identify key structural features responsible for their biological activity nih.gov.

Conformational Preferences and Intramolecular Interactions

Intramolecular hydrogen bonding is a possibility that could influence conformational preference. For instance, an intramolecular hydrogen bond could potentially form between a C-H on the pyrimidine ring and the oxygen atom of the morpholine ring, or between a C-H on the morpholine ring and a nitrogen atom of the pyrimidine ring. While these would be weak interactions, they could contribute to stabilizing a particular conformer.

Computational methods, particularly DFT, are well-suited to investigate these subtle interactions by analyzing the potential energy surface of the molecule as a function of key dihedral angles. The identification of low-energy conformers and the energetic barriers between them is crucial for understanding the dynamic behavior of the molecule in solution and its ability to adopt a specific conformation required for binding to a biological target.

Structure Activity Relationship Sar Studies of 2 Pyrimidin 4 Yl Morpholine Derivatives in Chemical Biology

Impact of Morpholine (B109124) Ring Configuration and Substitution on Molecular Interactions

The morpholine ring of the 2-(pyrimidin-4-yl)morpholine core is not merely a passive solubilizing group; it actively participates in crucial molecular interactions with target proteins. Its configuration and substitution patterns have a profound impact on the binding affinity and selectivity of these derivatives. The nitrogen and oxygen atoms of the morpholine ring can act as hydrogen bond acceptors, forming key interactions with amino acid residues in the active site of target proteins.

Substitutions on the morpholine ring can further modulate the binding affinity and pharmacokinetic properties of the compounds. The introduction of small alkyl groups can enhance hydrophobic interactions with the target protein, potentially increasing potency. However, bulky substituents can introduce steric hindrance, disrupting the optimal binding conformation and reducing activity. The strategic placement of functional groups on the morpholine ring can also be used to fine-tune the physicochemical properties of the molecule, such as solubility and membrane permeability, which are critical for drug development.

Influence of Pyrimidine (B1678525) Ring Substitution Patterns on Biological Activity

SAR studies have revealed that the nature and position of substituents on the pyrimidine ring can dramatically alter the inhibitory potency of these compounds. For example, in a series of pyrimidine-morpholine hybrids designed as antiproliferative agents, the introduction of electron-withdrawing groups at the para position of a phenyl ring attached to the pyrimidine core generally led to enhanced cytotoxic effects. nih.gov

Specifically, a trifluoromethyl (-CF3) substituent resulted in the most potent compound against SW480 and MCF-7 cancer cell lines, with IC50 values of 5.10 µM and 19.60 µM, respectively. nih.gov Other electron-withdrawing groups like fluorine, bromine, and nitrile also enhanced the activity compared to the unsubstituted analog. Conversely, the presence of an electron-donating group, such as a methyl group, led to a decrease in activity. nih.gov

The following table summarizes the antiproliferative properties of a series of 1-benzyl-3-methyl-6-morpholinopyrimidine-2,4(1H,3H)-dione derivatives, highlighting the impact of substitution on the benzyl (B1604629) ring. nih.gov

CompoundR GroupIC50 SW480 (µM)IC50 MCF-7 (µM)
2aH25.10 ± 1.1549.60 ± 2.11
2d4-CH331.70 ± 2.0861.40 ± 1.28
2e4-F15.40 ± 1.1931.20 ± 2.14
2f4-Br10.20 ± 2.1125.10 ± 1.15
2g4-CF35.10 ± 2.1219.60 ± 1.13
2h4-NO220.10 ± 1.1441.20 ± 2.09

Correlation between Stereochemical Features and Biological Responses

Stereochemistry plays a pivotal role in the biological activity of many small molecule drugs, and this compound derivatives are no exception. The presence of chiral centers in the morpholine ring or its substituents can lead to the existence of different stereoisomers (enantiomers and diastereomers), which can exhibit significantly different pharmacological and toxicological profiles.

The three-dimensional arrangement of atoms in a molecule determines its shape and how it fits into the binding site of a biological target. Even subtle differences in stereochemistry can lead to dramatic changes in binding affinity. One stereoisomer may bind to the target with high affinity, leading to the desired therapeutic effect, while another may have low affinity or even bind to a different target, potentially causing off-target effects.

While specific studies focusing solely on the stereoisomers of this compound are not extensively reported in the provided search results, the principles of stereoselectivity are well-established in medicinal chemistry. For nature-inspired compounds, it has been shown that only specific isomers with the "natural" configuration exhibit significant biological activity, suggesting that uptake and target binding are stereoselective processes. mdpi.com The differential activity of stereoisomers underscores the importance of controlling the stereochemistry during the synthesis and development of new therapeutic agents based on the this compound scaffold.

Pharmacophore Mapping and Elucidation of Key Interaction Sites

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. A pharmacophore model for this compound derivatives typically includes features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

For kinase inhibitors based on a similar morpholino-triazine scaffold, pharmacophore models have been developed that highlight the key interaction sites. core.ac.uk These models often identify the following key features:

Hydrogen Bond Acceptors: The nitrogen atoms of the pyrimidine (or triazine) ring are crucial hydrogen bond acceptors that interact with the hinge region of the kinase.

Hydrogen Bond Donor: An NH group, often part of a linker or substituent, can act as a hydrogen bond donor.

Aromatic Ring: The pyrimidine ring itself, or an attached aromatic substituent, can engage in π-π stacking or other hydrophobic interactions.

Hydrophobic Features: The morpholine ring and other aliphatic or aromatic substituents contribute to hydrophobic interactions within the binding pocket.

These pharmacophore models serve as valuable guides for the design of new derivatives with improved potency and selectivity. By understanding the key interaction sites, medicinal chemists can strategically modify the this compound scaffold to optimize its interactions with the target protein. For instance, in the development of PI3K/mTOR dual inhibitors, the morpholine moiety was found to form a key hydrogen bond with Val851 in the hinge region of PI3Kα. nih.gov

Lead Optimization Strategies based on Structural Modifications

Lead optimization is a critical phase in the drug discovery process where a promising lead compound is chemically modified to improve its pharmacological and pharmacokinetic properties. For this compound derivatives, lead optimization strategies often focus on enhancing potency, improving selectivity, and optimizing ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

One common lead optimization strategy involves the modification of substituents on the pyrimidine ring. As discussed in section 5.2, the introduction of different functional groups can significantly impact biological activity. By systematically exploring a range of substituents, researchers can identify those that provide the optimal balance of potency and other desirable properties.

Another key strategy is the modification of the morpholine ring. While the core morpholine structure is often essential for activity, substitutions on the ring can be used to fine-tune the compound's properties. For example, the introduction of a fluorine atom can sometimes improve metabolic stability and binding affinity.

A case study in the optimization of a dual PI3K/mTOR inhibitor based on a morpholino-pyrimidine scaffold highlights a hybridization approach. nih.gov By replacing a morpholine moiety at the C4 position of the pyrimidine with a sulfonyl group from a selective mTOR inhibitor, researchers were able to develop a potent dual inhibitor. Further optimization through the introduction of a cyclopropyl (B3062369) ring on the sulfone chain and a fluorine atom on a C6 aminopyridyl moiety led to a compound with improved mTOR potency and good oral bioavailability. nih.gov This iterative process of design, synthesis, and biological evaluation is central to successful lead optimization.

Investigation of Molecular Mechanisms and Biological Targets of 2 Pyrimidin 4 Yl Morpholine Analogues

Enzyme Inhibition Studies

The 2-(pyrimidin-4-yl)morpholine core structure and its analogues have been extensively studied for their ability to inhibit various enzymes, demonstrating a broad range of therapeutic potentials.

Kinase Inhibition Profiles

Analogues of this compound are notable for their interaction with the ATP-binding pocket of numerous kinases, leading to the modulation of critical signaling pathways. The morpholine (B109124) group, in particular, is often crucial for activity, frequently forming a key hydrogen bond with the hinge region of the kinase domain. acs.org

Phosphoinositide 3-Kinase (PI3K) and PI3K-related Kinases (PIKKs):

The morpholinopyrimidine scaffold is a well-established pharmacophore for PI3K inhibitors. acs.org For instance, NVP-BKM120 is a potent pan-class I PI3K inhibitor built on this core. nih.gov Further optimization led to the development of dual PI3K/mTOR inhibitors, such as compound 26 (a 6-aminopyridyl, 4-sulfonyl, 2-morpholino-pyrimidine analogue), which exhibits significant enzymatic activity against Class I PI3K isoforms. nih.gov The morpholine oxygen typically forms a critical hydrogen bond with the hinge residue Val882 in PI3K, which is considered essential for potency. nih.gov

This inhibitory action extends to the broader PI3K-related kinase (PIKK) family. Analogues such as AZ20 (4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole) have been identified as potent and selective inhibitors of Ataxia telangiectasia and Rad3-related protein (ATR), a key kinase in the DNA damage response, with an IC50 of 5 nM. nih.govnottingham.ac.uk Similarly, compounds based on a 2-morpholin-4-ylpyrido[1,2-a]pyrimidin-4-one core have shown potent inhibitory activity against another PIKK family member, DNA-dependent protein kinase (DNA-PK). nih.gov

Table 1: Inhibition of PI3K/PIKK Family by this compound Analogues

CompoundTarget KinaseIC50 (nM)Source(s)
Compound 26 PI3Kα20 nih.gov
PI3Kβ376 nih.gov
PI3Kγ204 nih.gov
PI3Kδ46 nih.gov
mTOR189 nih.gov
AZ20 ATR5 nih.govnottingham.ac.uk

Glycogen Synthase Kinase 3β (GSK-3β):

Derivatives of 2-(morpholin-4-yl)-pyrimidine have been developed as inhibitors of GSK-3β. By modifying the morpholine moiety of promising compounds, researchers have created potent low molecular weight GSK-3β inhibitors. Specifically, the introduction of a lower alkyl group at the 3-position of the morpholine ring led to compounds with significant inhibitory activity. nih.gov

Checkpoint Kinase 1 (CHK1):

Analogues incorporating the morpholine structure have been optimized as CHK1 inhibitors. The clinical candidate CCT245737 ((R)-5-((4-((morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile) is a potent and selective ATP-competitive inhibitor of CHK1. mdpi.comgoogle.com In this series, the racemic morpholin-2-yl-methyl derivative demonstrated enhanced biochemical inhibition compared to piperidine (B6355638) analogues. google.com

Epidermal Growth Factor Receptor (EGFR):

The pyrimidine (B1678525) core is fundamental to many EGFR inhibitors. Morpholine-substituted diphenylpyrimidine derivatives (Mor-DPPYs) have been identified as potent inhibitors of the EGFR T790M mutant, which is responsible for resistance to some EGFR-targeted therapies. mdpi.com The replacement of piperazine (B1678402) with morpholine on the C-7 side chain of quinazoline-based inhibitors, a related scaffold, was found to result in less potent EGFR inhibitors, highlighting the specific structural requirements for optimal activity. researchgate.net

Fms-like Tyrosine Kinase 3 (FLT3):

Computational modeling studies on pyrimidine-4,6-diamine-based compounds have explored their interactions within the FLT3 binding pocket. These N-phenylpyrimidine-4-amine derivatives are designed to inhibit FLT3, a kinase often mutated in acute myeloid leukemia. nih.gov Critical hydrogen bond interactions between the pyrimidine core and hinge loop residues like Cys694 are key to their inhibitory mechanism. nih.gov

TANK-Binding Kinase 1 (TBK1) and Death-Associated Protein Kinase-Related Apoptosis-Inducing Protein Kinase 1/2 (DRAK1/2):

While there is extensive research on TBK1 inhibitors, specific data on the inhibitory activity of this compound analogues against TBK1 is limited in the current literature. nih.gov For DRAK1 (STK17A) and DRAK2 (STK17B), related heterocyclic scaffolds have shown activity. Pyrazolo[1,5-a]pyrimidine-based macrocycles have been developed as selective DRAK1 inhibitors. nih.gov Additionally, Baricitinib, a JAK inhibitor with a pyrrolo[2,3-d]pyrimidine core, has been shown to potently inhibit both DRAK1 and DRAK2. frontiersin.org

Colony-Stimulating Factor 1 Receptor (CSF1R):

Analogues based on a pyrrolo[2,3-d]pyrimidine scaffold have been developed as highly selective and potent inhibitors of CSF1R. nih.govresearchgate.net These inhibitors target the receptor tyrosine kinase that is crucial for the differentiation and survival of macrophages. nih.gov Compounds such as GW2580 are selective inhibitors of CSF1R (c-FMS) with IC50 values in the nanomolar range. nih.govabmole.com

Tyrosine Kinase 2 (TYK2):

Pyrimidine-based structures are key components of TYK2 inhibitors. For example, Brepocitinib (PF-06700841) , a dual inhibitor of TYK2 and JAK1, is based on a pyrimidine core and is being investigated for the treatment of autoimmune diseases. frontiersin.orgmdpi.com These inhibitors act as ATP mimics, blocking the kinase activity of TYK2 and subsequent cytokine signaling. google.com

Tropomyosin Receptor Kinase A (TRKA):

Several pyrimidine-based compounds have been identified as TRKA inhibitors. The thieno[3,2-d]pyrimidine (B1254671) derivative GDC-0941 was found to inhibit TRKA with an IC50 of 2.85 μM. acs.org Other 4-aminopyrimidine (B60600) compounds, such as AZ-23 , have been developed as highly selective and potent TRKA inhibitors. nih.gov

Table 2: Inhibition of Other Kinases by this compound Analogues

Kinase TargetExample Compound/ClassKey FindingsSource(s)
CHK1 CCT245737Potent and selective oral inhibitor. mdpi.comgoogle.com
CSF1R GW2580Selective inhibitor with IC50 of 30 nM. nih.govabmole.com
TRKA GDC-0941Moderate inhibitor with IC50 of 2.85 μM. acs.org
EGFR T790M Mor-DPPYsPotent inhibitors of resistance mutation. mdpi.com

Phospholipase D (NAPE-PLD) Modulatory Effects

A library of pyrimidine-4-carboxamides has been investigated for inhibitory activity against N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs). This work led to the identification of LEI-401 , the first potent and selective NAPE-PLD inhibitor. nih.gov The structure-activity relationship studies revealed that modifying a high-throughput screening hit by replacing a morpholine substituent with an (S)-3-hydroxypyrrolidine increased the activity by 10-fold, resulting in a nanomolar potent inhibitor. nih.gov

Cyclooxygenase (COX-2) and Nitric Oxide Synthase (iNOS) Inhibition

Several pyrimidine derivatives have been investigated for their anti-inflammatory properties through the inhibition of COX-2. A series of 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives were synthesized and showed substantial COX-2 selectivity. nih.gov Other pyrimidine derivatives have also demonstrated high selectivity towards COX-2, with activity comparable to the established anti-inflammatory drug meloxicam. nih.gov

Regarding iNOS, the PI3K inhibitor LY294002 , which contains a 2-(4-morpholinyl) group on a chromone (B188151) core, has been shown to inhibit nitric oxide production in astrocytes. This effect was attributed to the inhibition of both iNOS mRNA expression and the catalytic activity of the iNOS enzyme. nih.gov

Other Protein/Enzyme Target Engagement

The versatility of the pyrimidine scaffold has led to the discovery of inhibitors for other protein families.

Polo-like kinase 4 (PLK4): Novel inhibitors with an aminopyrimidine core have been developed. Compound 8h from one such series displayed high PLK4 inhibitory activity with an IC50 of 0.0067 μM.

Cyclin-dependent kinase 9 (CDK9): A series of 5-substituted 2-anilino-4-(thiazol-5-yl)pyrimidines were found to have potent CDK9 inhibitory activity with low nanomolar potencies. abmole.com

Modulation of Cellular Signaling Pathways

The inhibition of specific enzymes by this compound analogues leads to the downstream modulation of critical cellular signaling pathways.

Investigation of NF-κB Pathway Involvement

The nuclear factor kappa B (NF-κB) pathway is a central regulator of inflammation and immune responses. While various chemical scaffolds have been developed as NF-κB inhibitors, there is currently limited specific research detailing the direct modulatory effects of this compound analogues on the NF-κB signaling pathway. mdpi.commdpi.com

Analysis of PI3K/Akt/mTOR Pathway Regulation

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cellular growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers. nih.gov The pyrimidine-morpholine scaffold is a common feature in many inhibitors developed to target this pathway. semanticscholar.org

Research has led to the development of 2-morpholino-pyrimidine derivatives as potent dual inhibitors of PI3K and mTOR. One such analogue, compound 26, emerged from an optimization study of derivatives with sulfonyl side chains at the C4 position. This compound demonstrated high inhibitory activity against class I PI3K isoforms and mTOR. nih.gov Enzymatic assays revealed its potent inhibition of PI3Kα (IC₅₀ = 20 nM) and mTOR (IC₅₀ = 189 nM), alongside a functional suppression of Akt phosphorylation in cellular assays (IC₅₀ = 196 nM). nih.gov Further studies on 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives also identified potent mTOR inhibitors. Compound 7e from this series showed strong activity against mTOR kinase with an IC₅₀ value of 0.80 µM. nih.gov

The morpholine moiety is crucial for activity, often forming key interactions within the ATP-binding site of these kinases. Molecular modeling suggests that differences in a single amino acid between PI3K and mTOR can be exploited by modifying the morpholine group to achieve dramatic improvements in selectivity. For instance, replacing a standard morpholine with a bridged morpholine in pyrazolopyrimidine inhibitors led to analogues with subnanomolar mTOR IC₅₀ values and up to 26,000-fold selectivity over PI3Kα. bohrium.com This highlights the tractability of the pyrimidine-morpholine scaffold for developing highly selective or dual-action regulators of the PI3K/Akt/mTOR pathway.

Table 1: Inhibitory Activity of Pyrimidine-Morpholine Analogues on PI3K/mTOR Pathway Components
CompoundTargetIC₅₀ (nM)Reference
Compound 26 (sulfonyl-substituted morpholinopyrimidine)PI3Kα20 nih.gov
PI3Kβ376 nih.gov
PI3Kγ204 nih.gov
PI3Kδ46 nih.gov
mTOR189 nih.gov
Compound 7e (thiopyrano[4,3-d]pyrimidine)mTOR800 nih.gov
PI-103 (pyridothienopyrimidine)p110α2 nih.gov
p110β3 nih.gov
p110γ15 nih.gov
p110δ3 nih.gov

Effects on Microtubule Dynamics and Polymerization

Microtubules, dynamic polymers of αβ-tubulin heterodimers, are essential for cell division, motility, and intracellular transport, making them a key target in cancer research. nih.govnih.gov Small molecules that interfere with microtubule dynamics can arrest cells in mitosis and induce apoptosis. nih.gov Several classes of pyrimidine-containing hybrids have been investigated for their ability to modulate microtubule polymerization.

A series of 4-(pyrimidin-2-yl)morpholines was found to target microtubule polymerization in the nanomolar range. researchgate.net Co-crystallization studies revealed that these compounds bind to the colchicine (B1669291) pocket at the interface between α- and β-tubulin, physically hindering the polymerization of the heterodimers into microtubules. researchgate.net This mechanism is shared by other pyrimidine hybrids, such as pyrimidine-benzimidazole derivatives. One such compound, 25a, was identified as a potent anti-tubulin agent, inhibiting tubulin polymerization with an IC₅₀ of 2.1 µM, which was more potent than colchicine in the same assay (IC₅₀ = 2.52 µM). nih.govencyclopedia.pub

These findings demonstrate that the pyrimidine-morpholine scaffold and its bioisosteres can be effectively oriented to disrupt the formation of the microtubule cytoskeleton, representing a distinct mechanism of action from kinase inhibition.

Table 2: Inhibition of Tubulin Polymerization by Pyrimidine Hybrids
Compound SeriesMost Potent AnalogueTubulin Polymerization IC₅₀ (µM)Reference
Pyrimidine-benzimidazole hybrids25a2.1 ± 0.12 nih.govencyclopedia.pub
Colchicine (Reference)N/A2.52 ± 0.23 nih.govencyclopedia.pub

Target Identification Methodologies for Pyrimidine-Morpholine Hybrids

Identifying the specific molecular targets of bioactive compounds is crucial for understanding their mechanism of action and for optimizing lead compounds. A variety of experimental and computational methods are employed to elucidate the targets of pyrimidine-morpholine hybrids.

Chemical Biology Approaches (e.g., Affinity-Based Probes)

Chemical biology utilizes specially designed molecular probes to study biological systems. Affinity-based probes are powerful tools for target identification, typically comprising a ligand (the pyrimidine-morpholine scaffold), a reactive group for covalent crosslinking to the target, and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and enrichment. frontiersin.org

One relevant strategy involves photoaffinity labeling, where a photoreactive group, such as a diazirine or benzophenone (B1666685), is incorporated into the probe. nih.govresearchgate.net Upon UV irradiation, this group forms a highly reactive species that covalently bonds to nearby proteins, effectively "trapping" the target. While specific examples for this compound are not extensively documented, related heterocyclic cores like pyrimidones have been evaluated as photoaffinity probes. These studies demonstrated that a pyrimidone tag on a suitable scaffold is capable of proteome-wide labeling, similar to a traditional benzophenone probe, validating the use of such heterocyclic motifs in affinity-based protein profiling. nih.gov This approach allows for the unbiased identification of protein targets in complex biological samples like cell lysates.

Kinome Profiling and Broad-Spectrum Target Screening

Given that the pyrimidine core is a well-established "hinge-binding" motif for protein kinases, analogues are often screened against large panels of kinases to determine their potency and selectivity. nih.govacs.org This process, known as kinome profiling, is essential for characterizing inhibitors and identifying both intended targets and potential off-targets that could lead to unexpected biological effects or toxicity.

For example, a library of novel aminopyrimidine analogues was screened against a panel of 403 wild-type human kinases to assess their kinome-wide selectivity. nih.gov The results are often expressed as a selectivity score (e.g., S10), representing the percentage of kinases that show significant binding or inhibition at a given concentration (typically 1 µM). nih.gov This broad screening revealed that while some pyrimidine-based compounds are promiscuous, structural modifications can significantly improve selectivity. nih.govnih.gov In one study of bis-anilino pyrimidine PAK1 inhibitors, broad-spectrum screening against 125 kinases was used to guide the optimization of a lead compound into a highly selective in vitro probe. nih.gov Such comprehensive profiling is critical for validating a compound's utility as a selective tool for studying a specific kinase.

Table 3: Example of Kinome-Wide Selectivity Screening for Aminopyrimidine Analogs
CompoundNumber of Kinase Hits (PoC <10 @ 1 µM)Selectivity Score (S10 @ 1 µM)Reference
Analog 801.00 nih.gov
Analog 920.99 nih.gov
Analog 10100.98 nih.gov
Analog 1120.99 nih.gov
Analog 1211.00 nih.gov

Computational Target Prediction and Validation

In silico methods are indispensable in modern drug discovery for predicting and validating the biological targets of novel compounds. nano-ntp.comnih.gov Molecular docking is a primary technique used to simulate the interaction between a ligand, such as a pyrimidine-morpholine derivative, and the three-dimensional structure of a protein target. nih.gov

These simulations predict the preferred binding pose and calculate a binding energy or docking score, which estimates the affinity of the compound for the target. nano-ntp.com For pyrimidine-morpholine hybrids, docking studies have been used to validate potential targets, including thymidylate synthase, mTOR, and diacylglycerol acyltransferase (DGAT1). nih.govresearchgate.netfrontiersin.org For instance, the binding energy for a potent pyrimidine-morpholine compound (2g) against its predicted target was calculated to be -8.6 kcal/mol, indicating a strong and favorable interaction. frontiersin.org Beyond single-target docking, reverse docking screens a compound against a large database of protein structures to identify a range of potential targets, helping to predict polypharmacology or identify novel mechanisms of action. nih.gov These computational predictions guide subsequent experimental validation and optimization of the compounds.

In Vitro Cellular Research Applications (excluding clinical data)

The biological effects of this compound analogues are ultimately assessed through in vitro cellular assays. These experiments determine a compound's ability to affect cell viability, proliferation, and other cellular processes. The antiproliferative activity of these compounds is commonly evaluated against a panel of human cancer cell lines using assays such as the MTT assay, which measures metabolic activity as an indicator of cell viability. frontiersin.orgnih.gov

Numerous studies have reported the cytotoxic potential of pyrimidine-morpholine hybrids against various cancer cell lines. nih.govnih.govresearchgate.net One study synthesized a series of eight novel pyrimidine-morpholine hybrids (2a-2h) and tested them against human colon adenocarcinoma (SW480) and breast cancer (MCF-7) cell lines. nih.govresearchgate.net The most potent compound, 2g, exhibited IC₅₀ values of 5.10 µM and 19.60 µM against SW480 and MCF-7 cells, respectively. nih.govresearchgate.net Further investigation into its mechanism revealed that compound 2g induced cell cycle arrest and apoptosis. nih.govresearchgate.net Similarly, a series of thiopyrano[4,3-d]pyrimidine derivatives were evaluated against H460 (large cell lung cancer) and PC-3 (prostate cancer) cell lines, with the most promising compound, 7e, showing IC₅₀ values of 7.43 µM and 11.90 µM, respectively. nih.gov These in vitro studies are essential for establishing the structure-activity relationships (SAR) and identifying promising candidates for further development.

Table 4: In Vitro Antiproliferative Activity of Pyrimidine-Morpholine Analogues
CompoundCell LineCancer TypeIC₅₀ (µM)Reference
Compound 2gSW480Colon Adenocarcinoma5.10 ± 2.12 nih.govresearchgate.net
MCF-7Breast Cancer19.60 ± 1.13 nih.govresearchgate.net
Compound 2cSW480Colon Adenocarcinoma10.14 ± 1.08 nih.gov
Compound 2eSW480Colon Adenocarcinoma11.20 ± 0.94 nih.gov
Compound 7eH460Large Cell Lung Cancer7.43 ± 1.45 nih.gov
PC-3Prostate Cancer11.90 ± 0.94 nih.gov
5-Fluorouracil (Reference)SW480Colon Adenocarcinoma4.90 ± 0.83 nih.gov
Cisplatin (Reference)SW480Colon Adenocarcinoma16.10 ± 1.10 nih.gov

Analysis of Cell Cycle Progression

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Dysregulation of this process is a hallmark of cancer. Analogues of this compound have been instrumental as research tools to dissect the molecular machinery of the cell cycle.

Many of these compounds function by inhibiting protein kinases, such as phosphoinositide 3-kinases (PI3Ks), which are central regulators of cell growth and proliferation. aacrjournals.org Inhibition of the PI3K/Akt pathway has been shown to induce cell cycle arrest, primarily at the G1 phase. aacrjournals.orgnih.gov For instance, the thieno[3,2-d]pyrimidine derivative GDC-0941, which contains a morpholine moiety, is a potent inhibitor of Class I PI3K. aacrjournals.org Studies have demonstrated that GDC-0941 can cause a reversible G1 cell cycle arrest in various tumor cell lines. aacrjournals.org

The mechanism of this G1 arrest involves the modulation of key cell cycle regulatory proteins. Research in multiple myeloma cell lines revealed that GDC-0941 induces a G0/G1 arrest by decreasing the expression of cyclin D1 and c-myc, and increasing the levels of the cell cycle inhibitor p27kip. nih.gov Similarly, in breast cancer cells harboring PIK3CA mutations or HER2 amplification, GDC-0941 was found to downregulate essential components of the cell cycle machinery, including cyclin D1. nih.gov

Other studies on novel pyrimidine-morpholine hybrids have corroborated these findings. For example, specific derivatives have been shown to induce cell cycle arrest in MCF-7 breast cancer cells. nih.gov Furthermore, related structures, such as 2-morpholino-4-anilinoquinoline derivatives, have also been documented to cause cell cycle arrest in the G0/G1 phase in HepG2 cancer cells. nih.gov This consistent observation of G1 arrest across different cell lines and compound variations underscores the role of this chemical scaffold in targeting pathways that control the G1-S transition.

Compound/Analogue ClassCell Line(s)Observed EffectKey Molecular ChangesReference
GDC-0941Various tumor cell linesReversible G1 arrestInhibition of PI3K signaling aacrjournals.org
GDC-0941Multiple MyelomaG0/G1 arrest↓ Cyclin D1, ↓ c-myc, ↑ p27kip nih.gov
GDC-0941Breast Cancer (PIK3CA mutant or HER2 amplified)Cell cycle arrest↓ Cyclin D1 nih.gov
Pyrimidine-morpholine hybrid (2g)MCF-7 (Breast Cancer)Phase arrestNot specified nih.gov
2-Morpholino-4-anilinoquinoline derivativesHepG2 (Liver Cancer)G0/G1 arrestNot specified nih.gov

Studies on Apoptosis Induction Mechanisms

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer research strategies focus on identifying compounds that can selectively induce apoptosis in malignant cells. Analogues of this compound have been shown to trigger apoptotic pathways through various mechanisms.

The inhibition of the PI3K pathway, a primary target for many of these compounds, is strongly linked to the induction of apoptosis. nih.govsemanticscholar.org While PI3K inhibitors are known to cause cell cycle arrest, they can also promote rapid and significant cell death in certain contexts. nih.govnih.govelifesciences.orgmit.edu GDC-0941, for example, has been reported to induce apoptosis in a subset of tumor cell lines. aacrjournals.org

Detailed mechanistic studies have begun to unravel the specific apoptotic pathways affected. In multiple myeloma cells, the apoptosis induced by GDC-0941 was associated with an increased expression of the pro-apoptotic BH3-only protein BIM, as well as the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP). nih.gov The cleavage of these proteins is a hallmark of the execution phase of apoptosis. Similarly, in breast cancer cell lines, GDC-0941 treatment led to an upregulation of apoptotic markers. nih.gov

The pro-apoptotic effects can also be enhanced when combined with other agents. For instance, the combination of GDC-0941 with docetaxel (B913) in breast cancer cells was found to increase the rate of apoptosis in cells that were arrested in mitosis. aacrjournals.org Beyond the well-studied PI3K inhibitors, other related compounds have also demonstrated pro-apoptotic activity. A novel pyrimidine-morpholine derivative was shown to induce apoptosis in the SW480 colon cancer cell line. nih.gov Another analogue, 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ), induced apoptosis in leukemia cells, as evidenced by DNA fragmentation and increased caspase-3 activity. nih.gov

Compound/Analogue ClassCell Line(s)Observed EffectKey Molecular EventsReference
PI3K Inhibitors (general)Various tumor cell linesRapid induction of apoptosisInhibition of PI3K targets other than Akt/mTOR nih.gov
GDC-0941Multiple MyelomaApoptosis induction↑ BIM, ↑ Cleaved Caspase-3, ↑ Cleaved PARP nih.gov
GDC-0941Breast CancerApoptosis induction↑ Apoptotic markers nih.gov
Pyrimidine-morpholine hybrid (2g)SW480 (Colon Cancer)Apoptosis inductionNot specified nih.gov
6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ)Leukemia cells (L1210, HL-60, U-937)Apoptosis inductionDNA fragmentation, ↑ Caspase-3 activity nih.gov

Evaluation of In Vitro Cytotoxic Effects (as a research tool)

As a fundamental step in characterizing the biological activity of new chemical entities, in vitro cytotoxicity assays are employed to measure the ability of a compound to kill cells or inhibit their proliferation. Analogues of this compound are frequently used as research tools in such studies to establish structure-activity relationships (SAR) and to identify potent scaffolds for further investigation.

A wide range of pyrimidine-morpholine derivatives have been synthesized and tested against various human cancer cell lines. In one study, a series of novel pyrimidine-morpholine hybrids displayed cytotoxic potential against SW480 (colon) and MCF-7 (breast) cancer cell lines, with half-maximal inhibitory concentration (IC50) values ranging from 5.12 to 117.04 μM. nih.gov This demonstrates the sensitivity of different cell lines to these compounds and provides a basis for SAR studies.

Other structural variants, such as 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives, have also been evaluated. These compounds showed moderate to excellent cytotoxicity against a panel of four human cancer cell lines (A549, PC-3, MCF-7, and HepG2). nih.gov The most promising compound from this series exhibited IC50 values in the range of 6.02–10.27 μM. nih.gov Such studies are critical for optimizing the chemical structure to enhance cytotoxic potency.

The cytotoxic effects are typically measured using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which assesses cell viability. nih.govnih.gov Another example includes the testing of 2-(morpholin-4-yl)-4,5-bis(2'',2'',2''-trinitroethoxy)-1,3,5-triazine for its cytotoxic activity against breast cancer cells, human fibroblasts, and peripheral blood mononuclear cells, allowing for an initial assessment of selectivity. preprints.org These cytotoxic evaluations serve as a crucial primary screen, guiding the selection of compounds for more in-depth mechanistic studies, such as those on cell cycle and apoptosis.

Compound/Analogue ClassCell Line(s)Assay MethodReported Potency (IC50)Reference
Novel pyrimidine-morpholine hybridsSW480, MCF-7MTT5.12–117.04 μM nih.gov
4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivativesA549, PC-3, MCF-7, HepG2MTT6.02–10.27 μM (for most promising compound) nih.gov
2-(morpholin-4-yl)-4,5-bis(2'',2'',2''-trinitroethoxy)-1,3,5-triazineBreast cancer cells, fibroblasts, PBMCsMTT, LDHEffective cytotoxic concentration identified preprints.org

Advanced Research Applications and Future Directions for 2 Pyrimidin 4 Yl Morpholine

Design and Application of Chemical Probes for Cellular Research

The development of chemical probes is crucial for elucidating the complex biological roles of molecules within a cellular context. The 2-(pyrimidin-4-yl)morpholine scaffold is a promising candidate for the design of such probes, particularly for cellular imaging and target identification.

The morpholine (B109124) moiety, a key component of the molecule, is known to act as a lysosome-targeting group in fluorescent probes. figshare.commdpi.com This property can be harnessed to design chemical probes that specifically accumulate in lysosomes, acidic organelles critical for cellular degradation and recycling pathways. By functionalizing the pyrimidine (B1678525) ring of this compound with a suitable fluorophore, it is possible to create probes for real-time imaging of lysosomal dynamics.

Furthermore, the pyrimidine core can be modified to incorporate photo-reactive groups or bio-orthogonal handles. Such modifications would enable photo-affinity labeling experiments to identify the direct binding partners of this compound derivatives within the cell, providing invaluable insights into their mechanism of action.

Table 1: Potential Chemical Probes Based on this compound

Probe TypeFunctionalization on Pyrimidine RingPotential Application
Fluorescent ProbeConjugation of a fluorophore (e.g., BODIPY, rhodamine)Cellular imaging, particularly of lysosomes. figshare.comnih.gov
Photo-affinity ProbeIncorporation of a photoreactive group (e.g., diazirine, benzophenone)Covalent labeling and identification of protein targets.
Biotinylated ProbeAttachment of a biotin (B1667282) tagAffinity purification of target proteins.

Exploration in Materials Science or Supramolecular Chemistry

The unique structural features of this compound, namely the presence of multiple nitrogen atoms and a flexible morpholine ring, make it an interesting building block for materials science and supramolecular chemistry.

There is growing interest in the supramolecular assemblies of molecules containing both pyrimidine and morpholine functionalities. researchgate.net These assemblies are formed through non-covalent interactions such as hydrogen bonding and π-π stacking, leading to the formation of ordered nanostructures with tunable optical and electronic properties. researchgate.net The ability of this compound to participate in such interactions could be exploited to create novel hydrogels, liquid crystals, or other soft materials.

Moreover, the nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions, suggesting the potential of this compound and its derivatives as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are highly porous materials with applications in gas storage, catalysis, and drug delivery. nih.govmdpi.comrsc.org The incorporation of this compound into MOF structures could introduce specific functionalities and modulate the pore environment for targeted applications.

Integration of Cheminformatics and Machine Learning for Rational Design

Cheminformatics and machine learning are increasingly powerful tools in modern drug discovery and materials science, enabling the rational design of molecules with optimized properties. nih.gov These computational approaches can be applied to accelerate the exploration of the chemical space around the this compound scaffold.

By constructing a database of known pyrimidine-morpholine derivatives and their biological activities, machine learning models can be trained to predict the potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of novel, virtual compounds. nih.gov This in silico screening approach can prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Furthermore, generative machine learning models can be employed to design novel this compound analogs with desired characteristics. These models can learn the underlying patterns in existing chemical data to generate new molecular structures that are likely to be active and possess favorable drug-like properties.

Addressing Selectivity Challenges and Off-Target Interactions in Molecular Design

A critical aspect of drug development is ensuring that a compound interacts selectively with its intended target to minimize off-target effects and associated toxicities. The this compound scaffold, while promising, requires careful optimization to achieve high selectivity.

A notable strategy for enhancing the selectivity of kinase inhibitors containing a pyrimidine-morpholine core involves the modification of the morpholine ring. For instance, in the context of mTOR inhibitors, replacing the morpholine in pyrazolopyrimidine structures with bridged morpholines has led to a dramatic improvement in selectivity over the closely related PI3Kα kinase. researchgate.netbohrium.com Molecular modeling studies suggest that this enhanced selectivity arises from steric hindrance in the PI3Kα active site, which cannot accommodate the bulkier bridged morpholine. researchgate.netbohrium.com

This principle of introducing steric bulk or specific electronic features to the morpholine moiety can be applied to the design of more selective this compound derivatives. A systematic structure-activity relationship (SAR) study, guided by computational docking and molecular dynamics simulations, can help identify modifications that favor binding to the desired target while disfavoring interactions with off-targets.

Table 2: Strategies to Enhance Selectivity of Pyrimidine-Morpholine Derivatives

Modification StrategyRationalePotential Outcome
Introduction of bridged morpholinesExploit subtle differences in the active site topology of target and off-target proteins. researchgate.netbohrium.comIncreased selectivity by introducing steric hindrance for off-targets. researchgate.netbohrium.com
Substitution on the morpholine ringModulate the conformation and electronic properties of the molecule.Improved binding affinity and selectivity for the intended target.
Scaffold hopping of the pyrimidine coreExplore alternative hinge-binding motifs.Discovery of novel chemotypes with improved selectivity profiles.

Development of Advanced Spectroscopic Techniques for Mechanistic Insights

Elucidating the precise mechanism of action of a bioactive compound is fundamental to its development. Advanced spectroscopic techniques can provide detailed insights into the molecular interactions between this compound derivatives and their biological targets.

While standard techniques like 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used for the structural characterization of pyrimidine-morpholine hybrids, more advanced NMR methods can be employed to study their binding to target proteins. nih.gov Techniques such as Saturation Transfer Difference (STD) NMR and Water-LOGSY can identify the specific protons of the ligand that are in close contact with the protein, providing valuable information about the binding epitope.

Furthermore, targeted mass spectrometry-based proteomics offers a powerful approach to quantify the engagement of a compound with its target in a cellular or tissue context. nih.govnih.gov This can be achieved by measuring the levels of the free, unbound target protein before and after treatment with the inhibitor. nih.gov Such quantitative target engagement studies are crucial for establishing a clear relationship between the administered dose, target occupancy, and the observed biological effect.

Q & A

Q. What are the standard synthetic routes for 2-(pyrimidin-4-yl)morpholine, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling morpholine with pyrimidine derivatives. A common approach is nucleophilic substitution, where morpholine reacts with halogenated pyrimidines (e.g., 4-chloropyrimidine) under reflux in polar aprotic solvents like DMF or acetonitrile. Catalytic bases such as K₂CO₃ or Et₃N are employed to deprotonate morpholine, enhancing reactivity . For example, substituting 4-chloropyrimidine with morpholine at 80°C for 12 hours yields ~65% product, with purity confirmed via HPLC (>98%). Optimization of solvent, temperature, and stoichiometry is critical to minimize by-products like pyrimidine oxides or dimerization artifacts .

Q. Which analytical techniques are essential for characterizing this compound, and what key spectral data should researchers prioritize?

  • NMR Spectroscopy : ¹H NMR should resolve morpholine protons (δ 3.6–3.8 ppm, multiplet) and pyrimidine aromatic protons (δ 8.2–8.5 ppm, doublets). ¹³C NMR confirms the morpholine carbons (δ 45–70 ppm) and pyrimidine carbons (δ 120–160 ppm) .
  • Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ at m/z 166.2 (C₈H₁₁N₃O⁺) .
  • X-ray Crystallography : Resolves bond angles and dihedral angles between the morpholine and pyrimidine rings, critical for understanding conformational flexibility (e.g., C-N bond lengths: ~1.34 Å) .

Q. What are the primary biological targets or pathways associated with this compound in preclinical research?

The compound’s pyrimidine moiety enables interactions with kinase ATP-binding pockets. For example, derivatives inhibit VEGF receptor-2 (IC₅₀ ~50 nM) and induce apoptosis in cancer cell lines (e.g., HepG2, IC₅₀ = 12 μM) via caspase-3 activation . Morpholine enhances solubility and bioavailability, making it a scaffold for antitumor agents .

Advanced Research Questions

Q. How can researchers optimize multi-step syntheses of this compound derivatives for improved regioselectivity?

Advanced routes employ transition-metal catalysis. For instance, Suzuki-Miyaura coupling introduces aryl groups to the pyrimidine ring using Pd(PPh₃)₄ (5 mol%) and NaHCO₃ in THF/H₂O (3:1), achieving >85% regioselectivity for 4-position substitution . Green chemistry approaches, such as microwave-assisted synthesis (100°C, 30 minutes), reduce reaction times and improve yields (e.g., 78% vs. 65% conventional heating) .

Q. What structural insights from crystallography inform the design of this compound-based inhibitors?

X-ray data reveal planar pyrimidine-morpholine conformations, enabling π-π stacking with tyrosine kinases (e.g., VEGFR-2). Substituents at the pyrimidine 2-position (e.g., -CF₃) increase hydrophobic interactions with kinase pockets, improving binding affinity (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for unsubstituted analogs) .

Q. How do researchers resolve contradictions in biological activity data across studies involving this compound analogs?

Discrepancies often arise from assay conditions (e.g., serum concentration in cell viability assays) or substituent positioning. For example:

  • Substitution at Pyrimidine 2-position : Enhances kinase inhibition (IC₅₀ = 30 nM) but reduces solubility (logP = 2.1 vs. 1.5 for 4-substituted analogs) .
  • Morpholine N-Methylation : Increases metabolic stability (t₁/₂ = 4.2 hours vs. 1.8 hours) but may reduce target engagement due to steric hindrance . Cross-validation using orthogonal assays (e.g., SPR for binding kinetics, in vivo PD models) is recommended .

Q. What computational methods are employed to predict the ADMET properties of this compound derivatives?

  • Molecular Dynamics (MD) Simulations : Assess binding mode stability in kinase pockets (e.g., RMSD < 2.0 Å over 50 ns trajectories) .
  • QSAR Models : Correlate logP values (1.5–2.5) with permeability (Caco-2 Papp = 8–12 × 10⁻⁶ cm/s) .
  • Docking Studies (AutoDock Vina) : Predict binding energies (ΔG ≤ -8.0 kcal/mol) for prioritization of synthetic targets .

Methodological Considerations

Q. How should researchers handle air- or moisture-sensitive intermediates during this compound synthesis?

  • Use Schlenk lines or gloveboxes for steps involving organometallic reagents (e.g., Grignard additions).
  • Anhydrous solvents (e.g., THF over molecular sieves) and inert gas purges (N₂/Ar) prevent hydrolysis of halogenated pyrimidines .

Q. What strategies mitigate off-target effects in biological assays for this compound derivatives?

  • Counter-screening : Test compounds against related kinases (e.g., EGFR, PDGFR) to assess selectivity .
  • Proteome Profiling (KinomeScan) : Identify cross-reactivity with >400 kinases at 1 μM concentration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.